molecular formula C10H5F3O3S B12446442 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione

2-Trifluoromethyl-4H-thiochromene-1,1,4-trione

Cat. No.: B12446442
M. Wt: 262.21 g/mol
InChI Key: VOKFTQTXRBRXNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Trifluoromethyl-4H-thiochromene-1,1,4-trione can be synthesized through several methods. One common approach involves the reaction of 2-trifluoromethyl-4H-thiochromen-4-one with phosphorus pentasulfide (P2S5) to yield 2-trifluoromethyl-4H-thiochromene-4-thione . This intermediate can then undergo further reactions to form the desired trione compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-4H-thiochromene-1,1,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride.

    Substitution: Aromatic amines, hydrazine hydrate, phenylhydrazine, hydroxylamine.

Major Products Formed

    Oxidation: 4-oxo-2-trifluoromethyl-4H-thiochromene 1,1-dioxide.

    Reduction: 2-trifluoromethyl-4H-thiochromen-4-ol, cis-2-(trifluoromethyl)thiochroman-4-ol.

    Substitution: Anils, azine, hydrazones, oxime of thiochromone.

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the trifluoromethyl and thiochromene moieties, which can participate in various chemical reactions and interactions with biological molecules .

Comparison with Similar Compounds

2-Trifluoromethyl-4H-thiochromene-1,1,4-trione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethyl and trione functionalities, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H5F3O3S

Molecular Weight

262.21 g/mol

IUPAC Name

1,1-dioxo-2-(trifluoromethyl)thiochromen-4-one

InChI

InChI=1S/C10H5F3O3S/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)17(9,15)16/h1-5H

InChI Key

VOKFTQTXRBRXNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(S2(=O)=O)C(F)(F)F

Origin of Product

United States

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